Ethyl 5-aminothiazole-2-carboxylate

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Ethyl 5-aminothiazole-2-carboxylate (CAS 100114-63-4) is the preferred 5-amino-substituted thiazole building block for convergent synthesis. Its unique regioisomeric pattern – amino at C5, ethyl carboxylate at C2 – enables Boc protection in 88.2% yield, making it ideal for solid-phase peptide synthesis and parallel library generation. Unlike 2-amino analogues, this scaffold unlocks novel chemical space for antimicrobial and antitumor lead optimization. Distinct physicochemical properties mandate dedicated analytical methods (HPLC/UPLC), ensuring supply chain integrity for process chemistry scale-up. Source this position-specific intermediate to accelerate your drug discovery programs.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 100114-63-4
Cat. No. B1370480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminothiazole-2-carboxylate
CAS100114-63-4
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(S1)N
InChIInChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3
InChIKeyIZCSREAMZDZVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Aminothiazole-2-Carboxylate: Core Building Block for Heterocyclic Synthesis


Ethyl 5-aminothiazole-2-carboxylate (CAS 100114-63-4) is a heterocyclic compound comprising a thiazole core substituted with an amino group at the 5-position and an ethyl carboxylate ester at the 2-position . As a member of the 5-aminothiazole family, its substitution pattern directly influences its reactivity and is foundational for synthesizing diverse bioactive molecules, including pharmaceuticals targeting cancer and infectious diseases . Its primary utility is as a versatile synthetic intermediate, leveraging the nucleophilic 5-amino group for further functionalization.

Why Ethyl 5-Aminothiazole-2-Carboxylate is Not a Generic Substitute for Other Aminothiazole Carboxylates


Interchanging aminothiazole carboxylates is scientifically unsound due to the non-linear relationship between small structural modifications and resulting physicochemical properties, reactivity, and biological outcomes. The position of the amino group (5- vs. 2-), the nature of the ester (ethyl vs. methyl or butyl), and the core scaffold (carboxylate vs. carboxylic acid) create distinct compounds. As detailed in the evidence below, even a regioisomer like Ethyl 2-aminothiazole-5-carboxylate exhibits different physical properties and predicted solubility , while the methyl ester analog is a liquid with a different density . These differences, as part of a broader class of 2-aminothiazoles known for their diverse biological activities [1], preclude direct substitution without full re-validation of synthetic pathways and biological assays.

Quantitative Evidence Guide for Ethyl 5-Aminothiazole-2-Carboxylate Procurement and Selection


Synthetic Utility: High-Yield Boc Protection Validates Ethyl Ester as an Effective Scaffold

The 5-amino group of Ethyl 5-aminothiazole-2-carboxylate undergoes quantitative Boc protection, demonstrating its reliable reactivity as a synthetic building block. In a patented procedure, reaction with di-tert-butyl dicarbonate in the presence of DMAP in THF at room temperature yields 5-tert-butoxycarbonylamino-thiazole-2-carboxylic acid ethyl ester with an 88.2% yield .

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Physicochemical Differentiation: Predicted Properties Distinguish Ethyl from Butyl Ester Analogs

The ethyl ester group imparts distinct physicochemical properties compared to other alkyl ester analogs. While experimental data for the target compound is limited, predicted properties for a direct analog, Butyl 5-aminothiazole-2-carboxylate (CAS 101252-51-1), provide a basis for comparison. The butyl analog has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 335.6±34.0 °C . The ethyl ester is expected to be a solid with a different density and solubility profile, which can impact formulation, purification, and reaction conditions.

Physicochemical Properties Drug Design Analytical Chemistry

Regioisomer Distinction: Fundamental Differences from Ethyl 2-Aminothiazole-5-Carboxylate

The regioisomer Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) represents a common alternative building block. The distinct substitution pattern (2-amino vs. 5-amino) leads to different chemical and biological behavior. Ethyl 2-aminothiazole-5-carboxylate is a solid with a melting point of 158-160 °C and has predicted physicochemical properties including a density of 1.3±0.1 g/cm³ and a boiling point of 308.0±15.0 °C . The target compound, with the amino group at the 5-position and carboxylate at the 2-position, offers a different reactivity vector and is expected to yield different products in subsequent reactions.

Medicinal Chemistry Isomerism Structure-Activity Relationship

Procurement Considerations: Price Benchmarking Against a Direct Regioisomer

Pricing data provides a practical differentiator for procurement decisions. While the target compound is a niche intermediate, its regioisomer, Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8), is a more established building block with transparent pricing. For example, a 1g quantity of the regioisomer is priced at approximately $88.89 USD . In contrast, sourcing for Ethyl 5-aminothiazole-2-carboxylate shows limited availability, with one supplier listing a reference price of approximately ¥6630.00 (approx. $930 USD) for a 1g bottle with a 30-day lead time .

Procurement Cost Analysis Sourcing

Biological Activity Context: The 2-Aminothiazole Class Exhibits Validated Antimicrobial and Antitumor Potential

While specific data for Ethyl 5-aminothiazole-2-carboxylate is not available in the public domain, it serves as a precursor to the broader class of 2-substituted aminothiazoles, for which biological activity is well-documented. A 2021 study synthesized a series of novel 2-substituted aminothiazoles and found them to display good antibacterial activity against E. coli and significant growth inhibition against DLA and EAC tumor cell lines [1]. This class-level activity validates the scaffold's potential and supports the use of Ethyl 5-aminothiazole-2-carboxylate as a key intermediate for generating diverse analogs for biological screening.

Antimicrobial Antitumor Drug Discovery

Validated Research Applications for Ethyl 5-Aminothiazole-2-Carboxylate


Medicinal Chemistry: Synthesis of N-Boc Protected Building Blocks

As demonstrated by the 88.2% yield in Boc protection reactions , Ethyl 5-aminothiazole-2-carboxylate is ideally suited for generating protected intermediates for solid-phase peptide synthesis or as a starting point for parallel library synthesis. This application is critical in lead optimization programs where the aminothiazole core is a privileged scaffold.

Process Chemistry: Development of Scalable Routes to Aminothiazole-Derived Pharmaceuticals

The high-yielding and mild Boc protection conditions using this compound indicate its potential for scale-up. The robust reactivity of the 5-amino group makes it a reliable node for convergent synthesis, an important consideration for process chemists developing manufacturing routes for clinical candidates.

Drug Discovery: Generation of Diverse 2-Substituted Aminothiazole Libraries

Given the well-documented antimicrobial and antitumor activities of the 2-substituted aminothiazole class , this compound serves as a privileged starting material. Its unique substitution pattern allows for the generation of novel analogs that cannot be accessed from the more common 2-aminothiazole regioisomer, enabling exploration of new chemical space for target identification and validation.

Analytical Chemistry: Development of Purity and Stability-Indicating Methods

The distinct physicochemical profile of this compound, especially in comparison to its regioisomer Ethyl 2-aminothiazole-5-carboxylate , necessitates specific analytical methods. Its procurement is essential for developing and validating HPLC or UPLC methods to ensure the purity of this key intermediate and to track its fate in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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